![molecular formula C19H28N2O2 B4746095 1-benzoyl-N,N-dipropyl-4-piperidinecarboxamide](/img/structure/B4746095.png)
1-benzoyl-N,N-dipropyl-4-piperidinecarboxamide
Overview
Description
1-benzoyl-N,N-dipropyl-4-piperidinecarboxamide, also known as benzocaine, is a local anesthetic that is commonly used in medical and dental procedures. It belongs to the ester-type of local anesthetics and is known for its rapid onset of action and low toxicity. Benzocaine is used to numb the skin, mucous membranes, and other tissues, making it an essential tool in medical and research settings.
Mechanism of Action
Benzocaine works by blocking the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials. It binds to the intracellular portion of the channel and prevents the influx of sodium ions, thereby inhibiting the depolarization of the membrane and the generation of action potentials. This mechanism of action makes 1-benzoyl-N,N-dipropyl-4-piperidinecarboxamide an effective local anesthetic.
Biochemical and Physiological Effects:
Benzocaine has been shown to have a variety of biochemical and physiological effects. It can cause a decrease in the release of neurotransmitters, such as glutamate and substance P, which are involved in pain signaling. Benzocaine can also inhibit the activity of enzymes, such as acetylcholinesterase and carbonic anhydrase, which are involved in various physiological processes.
Advantages and Limitations for Lab Experiments
Benzocaine has several advantages for lab experiments. It has a rapid onset of action and a low toxicity, making it a safe and effective tool for studying the nervous system and pain mechanisms. However, 1-benzoyl-N,N-dipropyl-4-piperidinecarboxamide has some limitations. It can only be used as a local anesthetic and cannot be used for general anesthesia. Additionally, 1-benzoyl-N,N-dipropyl-4-piperidinecarboxamide has a short duration of action and may require frequent re-administration.
Future Directions
There are several future directions for research on 1-benzoyl-N,N-dipropyl-4-piperidinecarboxamide. One area of interest is the development of new analogs of 1-benzoyl-N,N-dipropyl-4-piperidinecarboxamide that have improved properties, such as increased potency and duration of action. Another area of interest is the investigation of the role of 1-benzoyl-N,N-dipropyl-4-piperidinecarboxamide in the treatment of chronic pain conditions. Additionally, 1-benzoyl-N,N-dipropyl-4-piperidinecarboxamide may have potential applications in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease.
Conclusion:
Benzocaine is a local anesthetic that has been extensively used in scientific research. It has a rapid onset of action and a low toxicity, making it a safe and effective tool for studying the nervous system and pain mechanisms. Benzocaine works by blocking the activity of voltage-gated sodium channels and has several biochemical and physiological effects. While 1-benzoyl-N,N-dipropyl-4-piperidinecarboxamide has some limitations, it has several potential future directions for research and development.
Scientific Research Applications
Benzocaine has been extensively used in scientific research as a tool for studying the nervous system and pain mechanisms. It is commonly used in electrophysiology experiments to block the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials. Benzocaine has also been used in behavioral studies to investigate the role of pain in various animal models.
properties
IUPAC Name |
1-benzoyl-N,N-dipropylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-3-12-20(13-4-2)19(23)17-10-14-21(15-11-17)18(22)16-8-6-5-7-9-16/h5-9,17H,3-4,10-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVZSXFWABCISY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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